

Synthesis of 3-Bromo-2-methoxyaniline from 2bromo-6-nitroanisole

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Compound of Interest

Compound Name: 3-Bromo-2-methoxyaniline

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Synthesis of 3-Bromo-2-methoxyaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

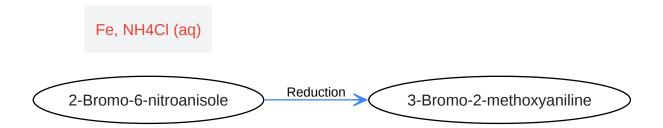
This in-depth technical guide details the synthesis of **3-Bromo-2-methoxyaniline**, a valuable intermediate in pharmaceutical and chemical research, from the starting material 2-bromo-6-nitroanisole. This document provides comprehensive experimental protocols, quantitative data summaries, and visual representations of the synthesis workflow.

Overview of the Synthesis

The conversion of 2-bromo-6-nitroanisole to **3-Bromo-2-methoxyaniline** is a straightforward reduction of a nitro group to an amine. This transformation is a fundamental reaction in organic synthesis, and several methods can be employed. This guide focuses on a common and effective method using a metal catalyst in an acidic medium.

Reaction Scheme:





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Caption: Chemical transformation from 2-bromo-6-nitroanisole to **3-Bromo-2-methoxyaniline**.

Physicochemical Properties

A summary of the key physical and chemical properties of the starting material and the final product is provided below for easy reference.

Property	2-Bromo-6-nitroanisole	3-Bromo-2-methoxyaniline
CAS Number	98775-19-0[1][2][3][4]	116557-46-1[5][6]
Molecular Formula	C7H6BrNO3[2]	C7H8BrNO[5]
Molecular Weight	232.03 g/mol [2]	202.05 g/mol [5]
Appearance	Faint orange to light yellow crystalline solid[2]	-
Melting Point	64-65 °C[1]	-
Boiling Point	296.4 °C at 760 mmHg[1]	-
Purity	≥95% to ≥99.0%[1][2]	≥98%[5]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of **3-Bromo-2-methoxyaniline** from 2-bromo-6-nitroanisole. The protocol is adapted from established methods for the reduction of aromatic nitro compounds.[7]

Materials and Reagents:



- 2-bromo-6-nitroanisole
- Iron filings (Fe)
- Ammonium chloride (NH₄Cl)
- Ethanol (EtOH)
- Water (H₂O)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- · Heating mantle
- Separatory funnel
- Büchner funnel and filter paper
- · Rotary evaporator

Procedure:

 Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromo-6-nitroanisole (1.0 eq), ethanol, and a saturated aqueous solution of ammonium chloride.



- Addition of Reducing Agent: To the stirred mixture, add iron filings (approximately 5-10 eq)
 portion-wise. The addition may be exothermic, and the rate should be controlled to maintain
 a gentle reflux.
- Reaction: After the addition of iron is complete, heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

Work-up:

- Once the reaction is complete, cool the mixture to room temperature.
- Filter the reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
- To the resulting aqueous residue, add ethyl acetate to extract the product.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution and brine.
- o Dry the organic layer over anhydrous sodium sulfate.

Purification:

- Filter off the drying agent.
- Concentrate the filtrate under reduced pressure to yield the crude 3-Bromo-2methoxyaniline.
- If necessary, the crude product can be further purified by column chromatography on silica gel.

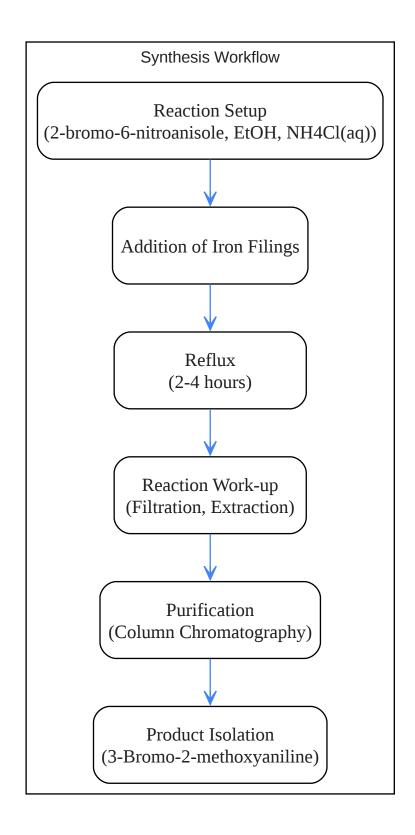


Expected Yield: Based on similar reductions of nitroarenes, yields are expected to be in the range of 85-95%.[7]

Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.





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Caption: A step-by-step workflow for the synthesis of **3-Bromo-2-methoxyaniline**.



Safety Precautions

- Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
- Perform the reaction in a well-ventilated fume hood.
- 2-bromo-6-nitroanisole is classified as an irritant.[1]
- 3-Bromo-2-methoxyaniline is a chemical intermediate and should be handled with care.
- The reaction with iron filings can be exothermic; control the rate of addition.

This technical guide provides a comprehensive overview and a detailed protocol for the synthesis of **3-Bromo-2-methoxyaniline**. Researchers are advised to adapt and optimize the procedure based on their specific laboratory conditions and scale.

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References

- 1. 2-Bromo-6-Nitroanisole CAS 98775-19-0 Manufacturers, Suppliers, Factory Home Sunshine Pharma [hsppharma.com]
- 2. 2-Bromo-6-nitroanisole | CymitQuimica [cymitquimica.com]
- 3. 98775-19-0 Cas No. | 2-Bromo-6-nitroanisole | Apollo [store.apolloscientific.co.uk]
- 4. 2-bromo-6-nitroanisole CAS:98775-19-0 Beijing Chemsun Pharmtech Co., Ltd [chemsun.cn]
- 5. chemscene.com [chemscene.com]
- 6. 116557-46-1|3-Bromo-2-methoxyaniline|BLD Pharm [bldpharm.com]
- 7. Page loading... [guidechem.com]
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